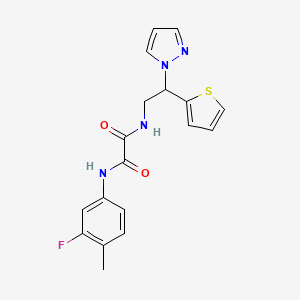![molecular formula C11H11BrN2O3 B2759130 Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1207557-35-4](/img/structure/B2759130.png)
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1207557-35-4 . It has a molecular weight of 299.12 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular formula of this compound is C11H11BrN2O3 . The InChI Code is 1S/C11H11BrN2O3/c1-3-17-11(15)8-5-13-14-6-7(12)4-9(16-2)10(8)14/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a colorless or yellowish solid . It has a density of 1.58±0.1 g/cm3 . It is soluble in organic solvents such as dichloromethane, ethanol, etc., but insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Tautomerism
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is involved in the synthesis of heterocyclic compounds, displaying interesting behavior in tautomerism. For instance, its derivative, 2-hydroxypyrazolo[1,5-a]pyridine, undergoes various reactions such as nitrosation, nitration, and bromination, specifically at the C-3 position. This compound has been shown to be predominantly in its enol form in solution, and its reaction with acetic anhydride results in the formation of 2-acetoxypyrazolo[1,5-a]pyridine (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Analogue of Guanine
In the field of medicinal chemistry, derivatives of this compound have been used to create novel analogues of guanine, an important nucleobase in DNA and RNA. However, these analogues, such as 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, did not exhibit the potent antiviral activity similar to that of 3-deazaguanine (Ehler, Robins, & Meyer, 1977).
Synthesis of Novel Heterocycles
The compound has been utilized in the synthesis of various heterocyclic compounds. For example, its reaction with different derivatives in specific conditions led to the formation of compounds like diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate. These studies provide insights into plausible reaction mechanisms and the potential for creating biologically active heterocycles (Saito, Hori, Igarashi, & Midorikawa, 1974).
Antimicrobial Evaluation
This compound derivatives have been evaluated for their antimicrobial properties. A study involving the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from a related compound showed potential in this area. These synthesized compounds were screened for antimicrobial activity, underscoring the compound's relevance in pharmaceutical research (El‐Kazak & Ibrahim, 2013).
Design of Biologically Active Heterocycles
Research has also focused on using derivatives of this compound for the design of biologically active heterocycles. The introduction of aryloxydifluoromethyl substituents into these heterocycles has been explored, which can have implications in the development of new drugs and therapeutic agents (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is often used as an intermediate in organic synthesis , which suggests that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an organic intermediate, its mode of action would likely depend on the specific reactions it is involved in .
Result of Action
As an organic intermediate, its effects would likely depend on the specific reactions it is involved in .
Action Environment
It is known that this compound should be stored in a dry room at normal temperature .
Propiedades
IUPAC Name |
ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-5-13-14-6-7(12)4-9(16-2)10(8)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTBJSZTWDNCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

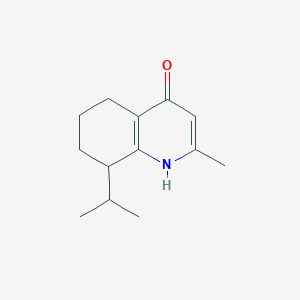
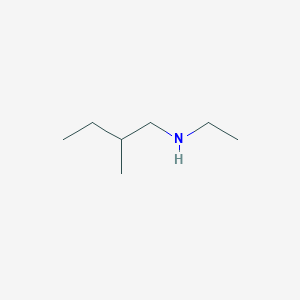
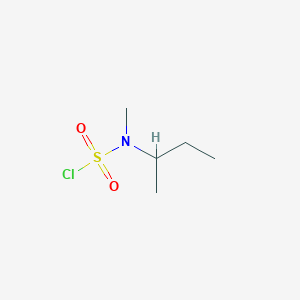
![8-(Benzylamino)-1-azaspiro[4,5]decan-2-one](/img/structure/B2759055.png)
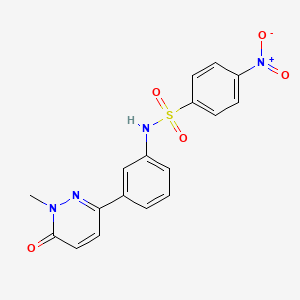

![1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2759060.png)
![5-ethyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2759062.png)
![5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2759063.png)
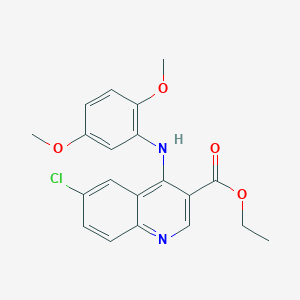
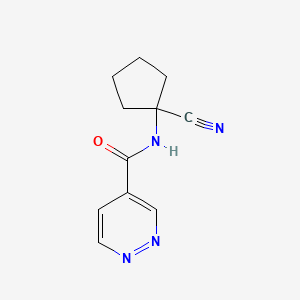

![(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2759068.png)
